molecular formula C17H15BrN4O4 B297621 N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide

N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide

Cat. No. B297621
M. Wt: 419.2 g/mol
InChI Key: YWFUGKQAFSODEE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide, also known as BNIPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known anti-cancer drug, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (AF-5), and has been shown to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide is not fully understood, but it is thought to involve the inhibition of mitochondrial respiration. N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to bind to the mitochondrial protein, voltage-dependent anion channel (VDAC), and to disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation.
Biochemical and Physiological Effects
N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to exhibit a range of interesting biochemical and physiological effects, including the induction of autophagy, the inhibition of mitochondrial respiration, and the generation of ROS. These effects have been studied in a range of different cell types, including cancer cells, neurons, and cardiac cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide in lab experiments is its ability to induce autophagy, a process that is important for maintaining cellular homeostasis and for the clearance of damaged or unwanted cellular components. However, there are also some limitations to the use of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide, including its potential toxicity and the need for careful dose optimization.

Future Directions

There are a number of future directions for the study of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide, including the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide on autophagy and mitochondrial respiration. Finally, the development of new derivatives of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.

Synthesis Methods

The synthesis of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide is a multi-step process that involves the condensation of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by acylation with 4-methylbenzoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been used extensively in scientific research as a tool to investigate a range of biological processes. One of the most promising applications of N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide is in the study of autophagy, a cellular process that involves the degradation of damaged or unwanted cellular components. N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide has been shown to induce autophagy in a range of different cell types, and has been used to investigate the molecular mechanisms underlying this process.

properties

Product Name

N-[2-(2-{4-bromo-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methylbenzamide

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-bromo-3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C17H15BrN4O4/c1-11-2-5-13(6-3-11)17(24)19-10-16(23)21-20-9-12-4-7-14(18)15(8-12)22(25)26/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+

InChI Key

YWFUGKQAFSODEE-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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